molecular formula C22H24FNO3 B6004177 ethyl 1-benzoyl-3-(4-fluorobenzyl)-3-piperidinecarboxylate

ethyl 1-benzoyl-3-(4-fluorobenzyl)-3-piperidinecarboxylate

Cat. No. B6004177
M. Wt: 369.4 g/mol
InChI Key: QSCQNAWGOHREID-UHFFFAOYSA-N
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Description

Ethyl 1-benzoyl-3-(4-fluorobenzyl)-3-piperidinecarboxylate, commonly known as EFDP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties. EFDP belongs to the class of piperidinecarboxylate compounds and is known to exhibit various biological activities.

Mechanism of Action

The exact mechanism of action of EFDP is not fully understood. However, it is known to interact with various molecular targets in the body. EFDP has been found to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This leads to an increase in the concentration of acetylcholine in the brain, which is beneficial in the treatment of neurological disorders. EFDP has also been found to interact with the GABAergic system, which is involved in the regulation of anxiety and mood.
Biochemical and Physiological Effects:
EFDP has been found to exhibit various biochemical and physiological effects. It has been found to inhibit the growth of various cancer cells and induce apoptosis. EFDP has also been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. EFDP has been found to exhibit analgesic properties by modulating the activity of the opioid system. EFDP has also been found to exhibit neuroprotective properties by preventing oxidative stress and neuronal cell death.

Advantages and Limitations for Lab Experiments

EFDP has various advantages for lab experiments. It is easy to synthesize and purify, and it exhibits various biological activities. EFDP can be used as a lead compound for the development of novel therapeutic agents. However, EFDP also has certain limitations for lab experiments. Its exact mechanism of action is not fully understood, and it exhibits moderate toxicity.

Future Directions

EFDP has great potential for the development of novel therapeutic agents. Future research should focus on the optimization of the synthesis method to improve the yield and purity of the product. Further studies are needed to elucidate the exact mechanism of action of EFDP. Future research should also focus on the development of EFDP derivatives with improved pharmacokinetic properties and reduced toxicity. EFDP should be evaluated for its potential use in the treatment of various neurological disorders in preclinical and clinical studies.
Conclusion:
In conclusion, EFDP is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties. EFDP exhibits various biological activities such as antitumor, anti-inflammatory, and analgesic properties. EFDP has the potential to be used in the treatment of various neurological disorders. Future research should focus on the optimization of the synthesis method, elucidation of the exact mechanism of action, and development of EFDP derivatives with improved pharmacokinetic properties and reduced toxicity.

Synthesis Methods

The synthesis of EFDP involves the reaction between 4-fluorobenzylamine and ethyl 1-benzoyl-3-piperidinecarboxylate in the presence of a coupling reagent. The reaction is carried out under controlled conditions, and the product is obtained in good yield. The purity of the product is ensured by using various purification techniques such as recrystallization, column chromatography, and HPLC.

Scientific Research Applications

EFDP has been extensively studied for its potential therapeutic applications. It has been found to exhibit various biological activities such as antitumor, anti-inflammatory, and analgesic properties. EFDP has also been studied for its potential use in the treatment of various neurological disorders such as Parkinson's disease, Alzheimer's disease, and depression. EFDP has been found to exhibit neuroprotective properties and has the potential to prevent neuronal cell death.

properties

IUPAC Name

ethyl 1-benzoyl-3-[(4-fluorophenyl)methyl]piperidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24FNO3/c1-2-27-21(26)22(15-17-9-11-19(23)12-10-17)13-6-14-24(16-22)20(25)18-7-4-3-5-8-18/h3-5,7-12H,2,6,13-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSCQNAWGOHREID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCCN(C1)C(=O)C2=CC=CC=C2)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1-benzoyl-3-(4-fluorobenzyl)-3-piperidinecarboxylate

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